2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
Description
This compound belongs to the thienopyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure features a 2-methylphenyl substituent at position 3 of the thieno[3,2-d]pyrimidin-4-one scaffold and a sulfanyl-linked N-isopropylacetamide moiety at position 2. The thienopyrimidine core is a privileged structure in medicinal chemistry, known for its versatility in modulating biological targets such as kinases and enzymes . Structural elucidation of such compounds often relies on X-ray crystallography refined using programs like SHELXL .
Properties
IUPAC Name |
2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-11(2)19-15(22)10-25-18-20-13-8-9-24-16(13)17(23)21(18)14-7-5-4-6-12(14)3/h4-9,11H,10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREILDNOVAYTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties of Analogues
Key Observations:
Substituent Effects: The N-isopropyl group in the target compound contrasts with N-(4-nitrophenyl) () and N-(2,3-dichlorophenyl) (), which introduce electron-withdrawing groups. These substituents may reduce solubility but improve target affinity via dipole interactions. The 2-methylphenyl group on the thienopyrimidine core provides steric hindrance compared to the 6-ethyl substituent in , which could alter binding pocket interactions .
Synthetic Efficiency : Yields for analogues range from 68% () to 94% (), suggesting that coupling reactions (e.g., with diazonium salts or chloroacetanilides) are generally efficient but dependent on substituent reactivity .
Spectral and Crystallographic Insights
- IR/NMR Trends: Compounds with cyano groups (e.g., ’s 13a) show distinct IR peaks at ~2214 cm⁻¹ (C≡N), absent in the target compound. The target’s N-isopropyl group would likely exhibit characteristic ¹H-NMR signals at δ ~1.2–1.4 (CH(CH₃)₂) .
Functional Implications
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